molecular formula C13H11BrN2O2 B5846079 4-bromo-N-(2-nitrobenzyl)aniline

4-bromo-N-(2-nitrobenzyl)aniline

Cat. No.: B5846079
M. Wt: 307.14 g/mol
InChI Key: RYAGDTNOLBEPAB-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-nitrobenzyl)aniline is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-nitrobenzyl group and the aromatic ring is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-nitrobenzyl)aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-nitrobenzyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

Scientific Research Applications

Nonlinear Optical Materials

One of the prominent applications of 4-bromo-N-(2-nitrobenzyl)aniline is in the development of nonlinear optical (NLO) materials. Research has shown that derivatives of this compound exhibit significant second harmonic generation (SHG) efficiency, making them suitable for photonic applications. For example, single crystals of 4-bromo-2-nitroaniline have been grown using solvent evaporation techniques and characterized for their optical properties .

PropertyValue
Crystal Growth MethodSolvent Evaporation
Solvent UsedEthanol
SHG EfficiencyHigh

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antipsychotic agents and other therapeutic applications. For instance, 4-bromo-2-nitrophenyl acetic acid, derived from similar precursors, has been identified as a key ingredient in the synthesis of Ziprasidone, an atypical antipsychotic .

Dyes and Pigments

This compound and its derivatives are also utilized in the dye industry due to their vibrant colors and stability. The nitro group enhances the electron-withdrawing capacity of the molecule, which can improve dye properties such as lightfastness and solubility.

Agricultural Chemicals

The compound is being investigated for use in agricultural chemicals, where it can act as a precursor to herbicides or fungicides. The incorporation of bromine and nitro groups into agrochemical structures can enhance biological activity against pests .

Case Studies

Several studies highlight the practical applications of this compound:

  • Study on NLO Properties : A study published in CrystEngComm demonstrated that single crystals derived from 4-bromo-2-nitroaniline exhibited remarkable NLO properties suitable for laser frequency doubling applications .
  • Pharmaceutical Development : Research published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various analogs based on this compound, leading to compounds with improved efficacy against specific psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-nitrobenzyl)aniline depends on its specific application

Comparison with Similar Compounds

4-Bromo-N-(2-nitrobenzyl)aniline can be compared with other similar compounds such as:

These compounds share similar chemical properties but may differ in their reactivity and applications due to the different substituents on the aromatic ring.

Biological Activity

4-Bromo-N-(2-nitrobenzyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance.

This compound possesses a bromine substituent and a nitro group, which can influence its reactivity and biological interactions. The chemical structure is represented as follows:

C13H11BrN2O2\text{C}_{13}\text{H}_{11}\text{Br}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group may enhance its electrophilic character, allowing it to participate in nucleophilic attacks or enzyme inhibition. This compound has been noted for its potential to inhibit various enzyme activities by binding to active sites, leading to altered cellular pathways and effects on cell proliferation and apoptosis.

Biological Activity Overview

The biological activities reported for this compound include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro assays indicate that it may possess cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Studies :
    • A study conducted by Joksimović et al. (2016) evaluated the antimicrobial activity of various nitro-substituted anilines, including this compound. The results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assays :
    • Research involving the evaluation of cytotoxic effects on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound was found to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .
  • Enzyme Inhibition :
    • In a series of experiments focused on enzyme kinetics, this compound was shown to inhibit the activity of certain kinases involved in cancer progression. The inhibition was characterized by a decrease in phosphorylation levels in treated cells .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases

Properties

IUPAC Name

4-bromo-N-[(2-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAGDTNOLBEPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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